1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine
Description
Properties
IUPAC Name |
[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-5-3-2-4-7(8)10-13-12-9(6-11)15-10/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEZMEODSJVCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624532 | |
| Record name | 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944897-80-7 | |
| Record name | 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazide Route Followed by Cyclization
A common and effective route involves the following steps:
Step 1: Synthesis of 2-Methoxybenzohydrazide
The starting material, 2-methoxybenzoic acid or its ester derivative, is reacted with hydrazine hydrate to yield 2-methoxybenzohydrazide.
Step 2: Cyclization to Form 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic Acid Derivative
The hydrazide is subjected to cyclodehydration conditions, often using dehydrating agents such as phosphorus oxychloride or acetic anhydride, to form the oxadiazole ring.
Step 3: Introduction of the Methanamine Group
The 2-position of the oxadiazole ring is functionalized with a methanamine group, typically by nucleophilic substitution or reductive amination on an appropriate intermediate such as an oxadiazole-2-carboxaldehyde or oxadiazole-2-carbonyl chloride.
This route is supported by literature describing similar syntheses of 1,3,4-oxadiazole derivatives substituted with methoxyphenyl groups, where hydrazides and cyclization are key steps.
Alternative Cyclization Using Schiff Bases and Hydrazones
Another approach involves:
- Formation of hydrazone intermediates by condensation of hydrazides with aldehydes.
- Cyclization of hydrazones under oxidative conditions (e.g., mercury oxide and iodine) to yield the oxadiazole ring.
- Subsequent functionalization to introduce the methanamine substituent.
Detailed Experimental Data and Conditions
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Methoxybenzoic acid + Hydrazine hydrate | Formation of 2-methoxybenzohydrazide | 80-90 | Reflux in ethanol or aqueous medium |
| 2 | Hydrazide + Phosphorus oxychloride (POCl3) | Cyclodehydration to 5-(2-methoxyphenyl)-1,3,4-oxadiazole | 60-75 | Reflux 6-7 hours, then quench on ice |
| 3 | Oxadiazole derivative + Formaldehyde + Ammonia or amine | Introduction of methanamine group via nucleophilic substitution | 65-85 | Mild conditions, often room temperature |
Table 1: Representative synthesis steps for this compound based on literature procedures.
Purification and Characterization
- Crystallization from methanol or methanol/DMF mixtures is commonly used to purify the final compounds.
- Characterization techniques include Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (^1H NMR), and elemental analysis to confirm the structure and purity.
- Thin Layer Chromatography (TLC) and silica gel chromatography are employed for intermediate purification.
Summary of Key Research Findings
- The hydrazide cyclization route remains the most reliable and widely used method for synthesizing 1,3,4-oxadiazole derivatives with methoxyphenyl substituents.
- Microwave-assisted synthesis offers a rapid and efficient alternative, enhancing yield and reducing reaction time.
- The introduction of the methanamine group at the 2-position of the oxadiazole ring is typically achieved through nucleophilic substitution on activated intermediates.
- Purification protocols are well-established, allowing for high-purity product isolation suitable for biological evaluation.
Chemical Reactions Analysis
1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, anticonvulsant, and antimicrobial agent due to its unique structural properties.
Material Science: The compound is used in the development of high-energy materials and polymers due to its stability and energetic properties.
Biological Studies: It serves as a probe in various biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations :
- Thiadiazole analogs (e.g., ) require nucleophilic aromatic substitution (SNAr), highlighting core heterocycle-dependent reactivity differences .
Physicochemical Properties
Key Observations :
- The 2-methoxyphenyl group’s electron-donating methoxy substituent may enhance solubility in polar solvents compared to the 4-tolyl analog’s methyl group.
- Thiadiazole derivatives (e.g., ) exhibit distinct dielectric properties due to sulfur’s polarizability .
Spectral Characteristics
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine (Reference Compound) :
- ¹H-NMR (DMSO-d₆) : δ 8.00 (d, 2H, aromatic), 7.42 (d, 2H, aromatic), 4.45 (s, 2H, CH₂NH₂), 2.39 (s, 3H, CH₃) .
- ¹³C-NMR : δ 164.32 (C=N), 161.97 (C-O), 21.59 (CH₃) .
- FTIR : 3435 cm⁻¹ (N-H stretch), 1625 cm⁻¹ (C=N) .
Inference for 2-Methoxyphenyl Analog :
- Expected ¹H-NMR signals: δ ~6.8–8.0 (aromatic protons with ortho-methoxy splitting), δ ~3.8 (OCH₃).
- ¹³C-NMR: Methoxy carbon at ~55–56 ppm.
Key Observations :
Biological Activity
1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure combining oxadiazole and methanamine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H11N3O2
- Molecular Weight : 205.213 g/mol
- CAS Number : 944897-80-7
Research indicates that compounds containing the oxadiazole unit exhibit a range of biological activities, including:
- Anticancer Activity : The oxadiazole derivatives have shown potential in inhibiting cancer cell proliferation. They induce apoptosis in various cancer cell lines through mechanisms involving p53 activation and caspase pathway modulation .
- Antimicrobial Properties : Similar compounds have been evaluated for their efficacy against bacterial and fungal infections, demonstrating significant antimicrobial activity .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Cytotoxicity Studies :
- Apoptosis Induction :
- Antimicrobial Efficacy :
Q & A
Q. What are the optimal synthetic routes for 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine?
The compound can be synthesized via a polyphosphoric acid (PPA)-mediated condensation reaction. A typical protocol involves reacting a substituted hydrazide (e.g., 2-methoxybenzoic hydrazide) with glycine or its derivatives. Key steps include:
- Cyclization under PPA at 120–140°C for 4–6 hours to form the 1,3,4-oxadiazole ring.
- Purification via recrystallization using ethanol or methanol. Yields typically range from 65% to 85%, depending on substituent reactivity . Characterization : Confirm structure using -/-NMR, FT-IR (e.g., C=N stretch at ~1610 cm), and mass spectrometry (m/z corresponding to [M+H]) .
Q. How is the structural integrity of this compound validated in research settings?
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and confirms the oxadiazole ring geometry. For example, N—H⋯N hydrogen bonds in related oxadiazoles stabilize 3D networks .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points (e.g., 180–220°C) and thermal stability .
Intermediate Research Questions
Q. What methodologies are used to evaluate the biological activity of this compound?
- Antimicrobial Screening : Perform broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC values. Compare against standard drugs like doxorubicin .
- Antioxidant Testing : Employ DPPH radical scavenging assays to quantify free radical inhibition (%) at varying concentrations .
Q. How can researchers functionalize the oxadiazole core for enhanced bioactivity?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to modulate electronic effects and improve binding to biological targets.
- Hybridization : Conjugate with triazole or thiadiazole moieties via click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) to diversify pharmacophore space .
Advanced Research Questions
Q. How do structural modifications influence the compound’s structure-activity relationships (SAR)?
- Substituent Position : The 2-methoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies.
- Oxadiazole Ring Rigidity : The planar oxadiazole scaffold facilitates π-π stacking with enzyme active sites (e.g., COX-2 inhibition in anti-inflammatory studies) .
- Data-Driven SAR : Computational docking (AutoDock Vina) and QSAR models predict binding affinities to targets like EGFR or tubulin .
Q. How can conflicting data on biological activity be resolved?
- Reproducibility Checks : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements.
- Structural Confirmation : Re-validate active batches via SC-XRD to rule out polymorphic differences .
Q. What safety protocols are critical for handling this compound?
- Hazard Mitigation : Wear PPE (gloves, goggles) due to acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Methodological Tables
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 120–140°C | ↑↑ (70–85%) |
| PPA Concentration | 85–90% | ↑ (stabilizes intermediates) |
| Reaction Time | 4–6 hours | Prevents over-cyclization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
